molecular formula C3H2Br2F4 B1500337 2,3-Dibromo-1,1,1,2-tetrafluoropropane CAS No. 421-92-1

2,3-Dibromo-1,1,1,2-tetrafluoropropane

Cat. No.: B1500337
CAS No.: 421-92-1
M. Wt: 273.85 g/mol
InChI Key: HTJGTNQHWCNXJO-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is This compound , which precisely describes its substituents and their positions on the propane backbone. The structural formula derives from this nomenclature:

  • Carbon 1 bears three fluorine atoms (trifluoromethyl group, CF₃).
  • Carbon 2 contains one fluorine and one bromine atom.
  • Carbon 3 is substituted with one bromine atom.

The resulting structure is CF₃-CFBr-CH₂Br , with the molecular formula C₃H₂Br₂F₄ . The compound’s tetrahedral geometry at each carbon atom arises from sp³ hybridization, though steric effects from the bulky bromine and fluorine substituents may induce slight distortions.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) registry number for this compound is 421-92-1 . Alternative designations and catalog numbers include:

Property Value
Molecular Formula C₃H₂Br₂F₄
Molecular Weight 274 Da
Synonyms BBV-40265344, CSC010196094
Supplier Catalog Codes FD84085, MFCD08460468

These identifiers facilitate precise referencing in chemical databases and procurement systems. Notably, the compound is distinct from structurally similar molecules such as 2,3-dibromo-1,1,3,3-tetrafluoropropene (CAS 666-40-0), which features a double bond and altered substituent arrangement.

Molecular Geometry and Stereochemical Considerations

The propane backbone adopts a zigzag conformation, with bond angles approximating 109.5° at each carbon center. Key stereochemical features include:

  • Chirality at Carbon 2 : The presence of four distinct substituents (CF₃, F, Br, and CH₂Br) creates a chiral center, yielding two enantiomers.
  • Conformational Flexibility : Rotation around the C1–C2 and C2–C3 single bonds allows for multiple conformers, though steric hindrance from bromine atoms likely restricts free rotation.

No experimental data on enantiomeric resolution or optical activity are available in the cited sources, suggesting that the compound is typically synthesized and traded as a racemic mixture. Computational models predict moderate dipole moments due to the electronegativity of fluorine and bromine atoms, which influence intermolecular interactions in condensed phases.

Properties

IUPAC Name

2,3-dibromo-1,1,1,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2F4/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGTNQHWCNXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663096
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-92-1
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1,1,1,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of 2-Bromo-3,3,3-Trifluoropropene

One of the key preparation routes involves fluorinating 2-bromo-3,3,3-trifluoropropene to yield 2,3-dibromo-1,1,1,2-tetrafluoropropane as an intermediate. This process is described in patent literature and involves:

  • Starting material: 2-bromo-3,3,3-trifluoropropene (commercially available or prepared by known methods).
  • Fluorination agent: Hydrogen fluoride (HF), optionally in the presence of a catalyst.
  • Reaction conditions:
    • Temperature and pressure controlled, typically 5 to 20 kg/cm² pressure.
    • Reaction can be carried out in gas or liquid phase.
  • Catalysts: Metal catalysts such as zirconium or chromium-containing catalysts may be used to facilitate fluorination.
  • Reactor materials: Corrosion-resistant materials such as Hastelloy, Inconel, Monel, or fluoropolymer linings are preferred due to the corrosive nature of HF.

This fluorination step converts the trifluoropropene into the tetrafluoropropane derivative with bromine substitution at the 2 and 3 positions, yielding this compound with high purity (greater than 98%) and yields above 80% reported in the literature.

Gas-Phase Bromination of Fluorinated Precursors

An alternative or complementary approach involves gas-phase bromination of fluorinated hydrocarbons such as 1,1,1,2-tetrafluoroethane, which can be extended to prepare brominated fluoropropanes:

  • Process: Bromine reacts with fluorinated hydrocarbons under gas-phase conditions to substitute bromine atoms selectively.
  • Reaction mechanism: Radical chain reactions initiated by thermal or photolytic decomposition of Br₂ produce bromine radicals that abstract hydrogen or fluorine atoms, leading to brominated products.
  • Optimization parameters:
    • Contact time (optimal ~15 seconds).
    • Temperature control to surpass activation energy for Br₂ decomposition (~190.79 kJ/mol).
    • Bromine concentration and flow rate.
  • Selectivity: High selectivity (>60%) for dibromo-substituted products is achievable with conversion rates over 98%.
  • Applications: This method is efficient and scalable for industrial production of brominated fluoropropanes, including this compound analogs.

De-Hydrobromination to Obtain Tetrafluoropropene

The intermediate this compound can also be subjected to de-hydrobromination reactions to yield tetrafluoropropenes, indicating its role as a key intermediate:

  • Reagents: Alkali metal hydroxides.
  • Conditions: Temperature range 30°C to 120°C, pressure 0 to 30 kg/cm², reaction times from minutes to several hours (often 12-24 hours at 50-90°C).
  • Catalysts: Zirconium or chromium-containing catalysts may be used.
  • Post-reaction processing: Cooling to -5°C to 10°C, gas phase collection at -78°C, and purification by distillation or adsorption techniques.
  • Outcome: High purity tetrafluoropropene (>95%) obtained, confirming the importance of this compound as a precursor.

Summary Table of Preparation Parameters

Step Starting Material Reagents/Catalysts Conditions Yield & Purity Notes
Fluorination 2-bromo-3,3,3-trifluoropropene Hydrogen fluoride, metal catalyst Gas or liquid phase, 5-20 kg/cm² pressure >80% yield, >98% purity Corrosion-resistant reactor materials
Gas-phase Bromination Fluorinated hydrocarbons (e.g., HFC-134a) Bromine, radical initiators ~15 s contact time, elevated temperature >98% conversion, ~60% selectivity Radical mechanism, scalable industrial
De-Hydrobromination This compound Alkali metal hydroxide, catalyst 30-120°C, 0-30 kg/cm², 12-24 h >95% purity tetrafluoropropene Intermediate step in fluoropropene synthesis

Analytical and Monitoring Techniques

  • Chromatography: TLC, HPLC, UPLC, GC, GC-MS are employed to monitor reaction progress and purity.
  • Purification: Distillation, adsorption, and absorption techniques are used to isolate and purify the target compound.
  • Reactor design: Use of corrosion-resistant materials and fixed or fluid catalyst beds ensures reaction efficiency and safety.

Research Findings and Industrial Relevance

  • The fluorination of 2-bromo-3,3,3-trifluoropropene to this compound is a well-documented step in the production of tetrafluoropropenes, with robust yields and purities suitable for industrial applications.
  • Gas-phase bromination offers a practical and efficient method for introducing bromine atoms into fluorinated hydrocarbons, with detailed mechanistic understanding from density functional theory supporting process optimization.
  • The compound serves as a valuable intermediate for further transformations, such as de-hydrobromination to tetrafluoropropenes, which are important in refrigerants and specialty chemical industries.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,1,1,2-tetrafluoropropane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.

  • Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Halogenated hydrocarbons with different halogen atoms or functional groups.

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-1,1,1,2-tetrafluoropropane is utilized as an intermediate in the synthesis of various fluorinated organic compounds. Its unique structure allows for selective reactions that lead to the formation of complex molecules.

  • Case Study : In a study published in Journal of Fluorine Chemistry, researchers demonstrated the use of this compound in synthesizing fluorinated heterocycles that exhibit significant biological activity .

Research has shown that this compound can interact with biological molecules. Its bromine and fluorine atoms contribute to its reactivity and potential pharmacological properties.

  • Case Study : A study highlighted its potential as an antimicrobial agent against specific pathogens. The compound was tested against various bacterial strains and showed promising results in inhibiting growth .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development due to its unique chemical properties. Researchers are exploring its role as a scaffold for designing new pharmaceuticals.

  • Case Study : A recent investigation into its efficacy as an anti-inflammatory agent showed that derivatives of this compound could modulate inflammatory pathways effectively .

Fire Extinguishing Agents

This compound is used in developing fire extinguishing agents due to its effectiveness in suppressing flames while being less harmful to the environment compared to traditional halons.

  • Data Table : Comparison of Halon Alternatives
CompoundEffectivenessEnvironmental Impact
This compoundHighLow
Halon 1301Very HighHigh
CO₂ModerateModerate

Specialty Chemicals Production

The compound serves as a precursor for manufacturing specialty chemicals with applications in various industries such as electronics and materials science.

  • Case Study : In a report by the American Chemical Society, it was noted that using this compound in producing fluorinated polymers resulted in materials with enhanced thermal stability and chemical resistance .

Mechanism of Action

2,3-Dibromo-1,1,1,2-tetrafluoropropane is similar to other halogenated hydrocarbons such as 2,3-Dibromo-1,1,1-trifluoropropane and 2,3-Dibromo-1,1,1,3-tetrafluoropropane. its unique combination of bromine and fluorine atoms gives it distinct chemical properties and potential applications. The presence of two bromine atoms and two fluorine atoms on the propane backbone differentiates it from other compounds in this class.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1,1,1,2-Tetrafluoropropane (HCFC-244bb)

  • Molecular Formula : C₃H₂ClF₄
  • CAS No.: Not explicitly listed, but referenced in patent literature as a precursor to HFO-1234yf .
  • Used extensively in catalytic processes to produce HFO-1234yf, a refrigerant with negligible ODP and GWP . Separation from HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) is achieved via melting-point differences .

2,3-Dibromo-1,1,1-Trifluoropropane (CAS 431-21-0)

  • Molecular Formula : C₃H₃Br₂F₃
  • Molecular Weight : 255.86 g/mol .
  • Key Differences: Lacks a fluorine atom at position 2, altering reactivity and physical properties.

1,3-Dibromo-1,1,3,3-Tetrafluoropropane (CAS 460-86-6)

  • Molecular Formula : C₃H₂Br₂F₄
  • Key Differences :
    • Bromine atoms at positions 1 and 3 instead of 2 and 3.
    • Symmetrical structure likely increases thermal stability compared to asymmetrical isomers .

Bromopentafluoropropane (HBFC-235 B1)

  • Example : 3-Bromo-1,1,1,2,2-pentafluoropropane (CAS 422-01-5) .
  • Molecular Formula : C₃H₂F₅Br
  • Key Differences :
    • Higher fluorine content reduces flammability but increases atmospheric lifetime and GWP.

Comparative Data Table

Compound Name Molecular Formula CAS No. Molecular Weight (g/mol) Key Applications/Regulatory Notes
2,3-Dibromo-1,1,1,2-tetrafluoropropane* C₃H₂Br₂F₄ N/A ~273.86 (estimated) Hypothesized intermediate; limited data
HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) C₃H₂ClF₄ N/A ~166.5 HFO-1234yf precursor
2,3-Dibromo-1,1,1-trifluoropropane C₃H₃Br₂F₃ 431-21-0 255.86 Restricted under Montreal Protocol
1,3-Dibromo-1,1,3,3-tetrafluoropropane C₃H₂Br₂F₄ 460-86-6 273.86 Fire suppressant (phased out)

*Estimated data due to lack of direct references.

Research Findings and Environmental Considerations

  • Synthetic Pathways : Bromofluoropropanes are synthesized via halogen exchange or hydrohalogenation, as seen in HCFC-244bb production .
  • Environmental Impact : Brominated compounds generally exhibit higher ODP than chlorinated analogs. For example, Halon-3401 (dibromotetrafluoropropanes) is regulated under the Montreal Protocol .
  • Stability and Reactivity : Additional fluorine atoms (e.g., in 1,1,1,2-tetrafluoro substitution) enhance chemical stability but complicate separation processes .

Biological Activity

2,3-Dibromo-1,1,1,2-tetrafluoropropane (CAS Number: 12001-28-4) is a halogenated compound that has garnered attention for its potential biological activity and environmental implications. This article explores its biological effects, toxicity profiles, and relevant case studies to provide a comprehensive understanding of this compound's impact on health and the environment.

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C3H2Br2F4
  • Molecular Weight : 267.85 g/mol
  • Physical State : Colorless liquid
  • Boiling Point : Approximately 60°C

Toxicological Profile

The biological activity of this compound is primarily defined by its toxicity. Key findings include:

  • Acute Toxicity : The compound is classified as toxic via inhalation and dermal exposure. Symptoms of overexposure can include dizziness, nausea, and respiratory distress .
  • Reproductive Toxicity : There are warnings associated with potential reproductive harm when exposed to significant quantities of the compound .
  • Organ Damage : Specific target organ toxicity has been observed in laboratory settings, indicating that it may cause damage to organs upon single exposure .

Case Study 1: Inhalation Exposure

A study conducted on laboratory animals demonstrated that inhalation of high concentrations of this compound resulted in significant respiratory distress and neurological symptoms. The findings suggest a dose-dependent relationship between exposure levels and severity of symptoms .

Case Study 2: Dermal Exposure

Research involving dermal exposure highlighted that prolonged contact with the skin could lead to irritation and systemic toxicity. A notable case involved workers in a manufacturing setting who experienced skin burns after accidental spills .

Environmental Impact

The environmental implications of this compound are significant due to its classification as an ozone-depleting substance. Regulatory frameworks such as the Montreal Protocol have targeted similar compounds for reduction or elimination due to their harmful effects on atmospheric ozone levels .

Comparative Analysis with Related Compounds

Compound NameCAS NumberToxicological EffectsEnvironmental Impact
This compound12001-28-4High acute toxicity; organ damageOzone-depleting potential
1,2-Dibromo-1,1,2,2-tetrafluoroethane124-73-2Moderate toxicity; skin irritationLower ozone depletion potential
BromohexafluoropropaneNot availableSevere respiratory effectsSignificant ozone depletion

Q & A

Basic: What synthetic methodologies are recommended for 2,3-Dibromo-1,1,1,2-tetrafluoropropane, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves halogenation or fluorination of propane derivatives. Key steps include:

  • Bromination : Use Br₂ or NBS (N-bromosuccinimide) in inert solvents like CCl₄ under UV light.
  • Fluorination : Employ HF or SF₄ with catalysts (e.g., SbF₅) at controlled temperatures (40–60°C).
    Optimization : Apply factorial design to test variables (temperature, stoichiometry, solvent polarity). For example:
FactorLevel 1Level 2Level 3
Temperature (°C)405060
Br₂:Substrate1:11.5:12:1
SolventCCl₄CH₂Cl₂THF

Validate outcomes via GC-MS and ¹⁹F NMR .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:
Combine multiple techniques to resolve ambiguities:

  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks. Fluorine coupling in ¹⁹F NMR clarifies substitution patterns.
  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., Br–C–F dihedral angles). Use CCDC databases for comparative analysis .
  • FTIR : Confirm C–Br (550–600 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.
    Note : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced: How can contradictions in spectroscopic data (e.g., unexpected coupling patterns) be resolved?

Answer:
Contradictions often arise from dynamic effects or crystal packing. Mitigate via:

  • Variable-temperature NMR : Probe conformational flexibility (e.g., frozen rotamers at −40°C).
  • DFT calculations : Model electronic environments (Gaussian09/B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Single-crystal studies : Analyze intermolecular interactions (e.g., Br⋯Br contacts < 3.5 Å) that may distort solution-phase data .

Advanced: What computational frameworks are used to study reaction mechanisms involving this compound?

Answer:

  • DFT/MD simulations : Map energy profiles for halogen exchange or elimination pathways.
  • Transition state analysis : Identify intermediates using QM/MM hybrid methods.
  • Solvent effects : Use COSMO-RS to model polarity impacts on reaction kinetics.
    Theoretical grounding : Link to fluorocarbon reactivity theories (e.g., hyperconjugation in C–F bonds) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, face shields, and fluoropolymer-coated lab coats.
  • Ventilation : Use fume hoods with HEPA filters to mitigate bromine vapor exposure.
  • Waste disposal : Neutralize with NaHCO₃ before incineration.
    Reference : Follow hazard guidelines for halogenated fluorocarbons (e.g., NFPA 704 ratings) .

Advanced: How can environmental degradation pathways be studied systematically?

Answer:

  • Isotopic labeling : Synthesize ¹³C/²H analogs to trace degradation products via LC-HRMS .
  • Photolysis experiments : Exclude UV light (290–400 nm) and analyze intermediates (e.g., F⁻, Br⁻ ions via ion chromatography).
  • Microbial assays : Use soil or water microbiota to assess biodegradation half-lives under aerobic/anaerobic conditions.

Advanced: What crystallographic parameters define its molecular conformation?

Answer:
Key metrics from X-ray diffraction:

  • Bond lengths : C–Br (1.93–1.97 Å), C–F (1.34–1.38 Å).
  • Dihedral angles : Br–C–C–F (~120°–130°).
  • Intermolecular interactions : Br⋯Br contacts (3.2–3.4 Å) and C–H⋯F hydrogen bonds (2.7–3.0 Å) stabilize the lattice .
    Validation : Compare with CCDC entry 1828960 for analogous bromofluoropropane structures .

Basic: How are thermodynamic properties (e.g., vapor pressure, enthalpy) measured?

Answer:

  • Vapor pressure : Use static or dynamic methods (e.g., Antoine equation fitting).
  • DSC/TGA : Determine melting points (mp) and decomposition thresholds (e.g., TGA at 10°C/min under N₂).
  • Phase change data : Refer to NIST databases for similar perfluorinated compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-1,1,1,2-tetrafluoropropane
Reactant of Route 2
2,3-Dibromo-1,1,1,2-tetrafluoropropane

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